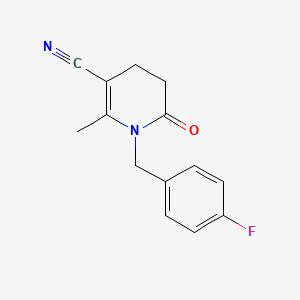
1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile have been reported . The structure of this compound was confirmed by X-ray crystallographic studies .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using Fluorine-19 NMR. This technique helps resolve individual fluorine-containing functional groups and provides additional insight into structural effects .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the metabolism of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) was found to involve UDP-glucuronosyltransferases (UGTs) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using Fluorine-19 NMR. This technique provides a wealth of molecular structure information as well as its associated chemical environment .Scientific Research Applications
Synthesis and Analysis
Synthesis Techniques : Pyridine derivatives, including compounds structurally similar to "1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile," have been synthesized through various methods, including one-pot synthesis techniques and three-component condensation processes. These methods aim to introduce functional groups that impart desired properties to the compounds, such as fluorescence or biological activity (Fedoseev et al., 2015), (Osipov, Osyanin, & Klimochkin, 2018).
Structural and Spectroscopic Analysis : The structural features of pyridine derivatives are often characterized using spectroscopic techniques, including IR, UV-vis absorption, and fluorescence spectroscopy. These analyses provide insights into the optical properties and potential applications of the compounds in various fields, such as materials science (Cetina, Tranfić, Sviben, & Jukić, 2010).
Applications in Biological Research and Materials Science
Biological Activity : Some pyridine derivatives exhibit a range of biological activities, including antiphlogistic, analgesic, anticancer, and cardiotonic actions. The presence of specific functional groups, such as a cyano group, can enhance these properties and increase the fluorescence quantum yield, indicating potential applications in bioimaging and drug development (Fedoseev et al., 2015).
Materials Science : The fluorescence properties of pyridine derivatives make them suitable for applications in materials science, such as the development of fluorescent markers and sensors. The synthesis methods and structural analysis of these compounds contribute to the understanding of their luminescent properties and potential uses in technological applications (Ershov, Fedoseev, Belikov, & Ievlev, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-12(8-16)4-7-14(18)17(10)9-11-2-5-13(15)6-3-11/h2-3,5-6H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQCYVGZSYLQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1CC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2762659.png)
![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B2762661.png)
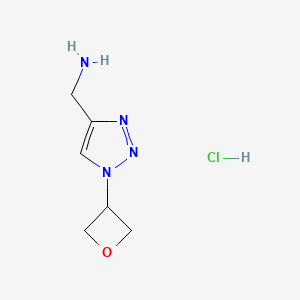
![2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2762664.png)
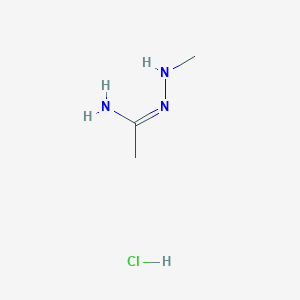

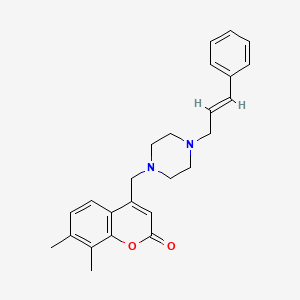
![Methyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2762670.png)
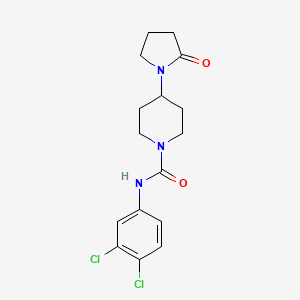
![3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole](/img/structure/B2762675.png)
![N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/no-structure.png)

![7-[(E)-but-2-enyl]-1-[(4-chlorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2762679.png)
![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2762680.png)